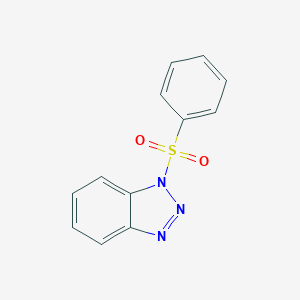
Acetic acid, ((4,6-dihydro-3-methyl-4-oxospiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, ((4,6-dihydro-3-methyl-4-oxospiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester is a chemical compound that has recently gained attention due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Wirkmechanismus
The mechanism of action of acetic acid, ((4,6-dihydro-3-methyl-4-oxospiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester is not fully understood. However, it has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels is thought to be responsible for the compound's potential use in the treatment of Alzheimer's disease. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of acetic acid, ((4,6-dihydro-3-methyl-4-oxospiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester have been extensively studied. This compound has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels is thought to be responsible for the compound's potential use in the treatment of Alzheimer's disease. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using acetic acid, ((4,6-dihydro-3-methyl-4-oxospiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester in lab experiments include its potential applications in the field of medicinal chemistry, particularly in the treatment of Alzheimer's disease and cancer. However, there are also limitations to using this compound in lab experiments. For example, the yield of this compound can vary depending on the synthesis method used, which can affect the reproducibility of experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for the study of acetic acid, ((4,6-dihydro-3-methyl-4-oxospiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester. One potential direction is to further investigate its mechanism of action, particularly in the context of its potential use in the treatment of Alzheimer's disease and cancer. Another direction is to explore the synthesis of analogs of this compound, which could potentially exhibit improved potency and selectivity. Additionally, the use of this compound in combination with other drugs could be explored, as it has been shown to enhance the activity of certain anticancer drugs.
Synthesemethoden
The synthesis of acetic acid, ((4,6-dihydro-3-methyl-4-oxospiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester can be achieved through various methods. One such method involves the reaction of 2-amino-4,6-dihydroxypyrimidine with 2-chloroethyl ethyl sulfide in the presence of triethylamine. Another method involves the reaction of 2-amino-4,6-dihydroxypyrimidine with ethyl 2-bromoacetate in the presence of potassium carbonate. The yield of this compound can vary depending on the synthesis method used.
Wissenschaftliche Forschungsanwendungen
Acetic acid, ((4,6-dihydro-3-methyl-4-oxospiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is essential for cognitive function.
Eigenschaften
CAS-Nummer |
172984-39-3 |
|---|---|
Produktname |
Acetic acid, ((4,6-dihydro-3-methyl-4-oxospiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester |
Molekularformel |
C22H26N2O3S |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
ethyl 2-(3-methyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetate |
InChI |
InChI=1S/C22H26N2O3S/c1-3-27-17(25)14-28-21-23-19-16-10-6-5-9-15(16)13-22(11-7-4-8-12-22)18(19)20(26)24(21)2/h5-6,9-10H,3-4,7-8,11-14H2,1-2H3 |
InChI-Schlüssel |
FQPHJCQYZPVDGH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C)C3(CCCCC3)CC4=CC=CC=C42 |
Kanonische SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C)C3(CCCCC3)CC4=CC=CC=C42 |
Andere CAS-Nummern |
172984-39-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















